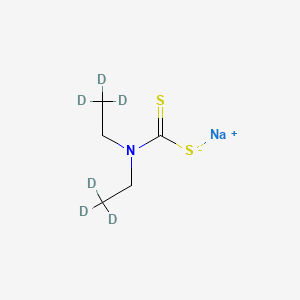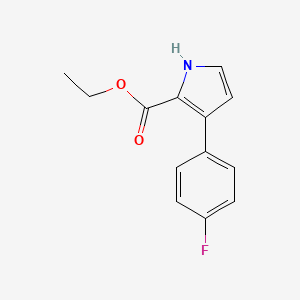
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine is a complex organic compound with the molecular formula C38H28N2 It is known for its unique structural properties, which include a central anthracene core substituted with methyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine typically involves the reaction of 9,10-dibromoanthracene with diphenylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction proceeds through a series of steps, including oxidative addition, ligand exchange, and reductive elimination, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.
Aplicaciones Científicas De Investigación
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine has several scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Photonic Devices: The compound’s ability to emit light makes it suitable for use in photonic devices and sensors.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine exerts its effects involves interactions with molecular targets and pathways related to its electronic structure. The compound’s anthracene core and phenyl substituents play a crucial role in its ability to absorb and emit light. This makes it an effective material for applications in organic electronics and photonics.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the methyl and additional phenyl groups.
Anthracene: The parent compound without any substituents.
2-Methyl-9,10-diphenylanthracene: Similar but with fewer phenyl groups.
Uniqueness
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine is unique due to its specific substitution pattern, which enhances its photophysical properties and makes it more suitable for applications in organic electronics and photonics compared to its simpler analogs.
Propiedades
Número CAS |
189263-84-1 |
|---|---|
Fórmula molecular |
C39H30N2 |
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
2-methyl-9-N,9-N,10-N,10-N-tetraphenylanthracene-9,10-diamine |
InChI |
InChI=1S/C39H30N2/c1-29-26-27-36-37(28-29)39(41(32-20-10-4-11-21-32)33-22-12-5-13-23-33)35-25-15-14-24-34(35)38(36)40(30-16-6-2-7-17-30)31-18-8-3-9-19-31/h2-28H,1H3 |
Clave InChI |
GLNOTXWCHPPPLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)


![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)




![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)

![2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)

